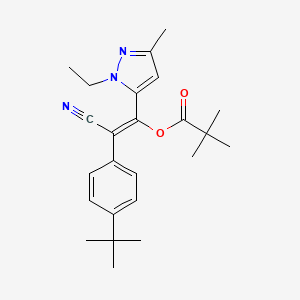

(E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound’s systematic name, (E)-2-(4-(tert-butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate, adheres to IUPAC prioritization rules. The parent structure is identified as the pivalate ester (2,2-dimethylpropanoate), with substituents ordered by seniority:

- Vinyl group : The E-configuration (trans) is specified for the double bond between C1 and C2 of the vinyl moiety.

- Cyanide substituent : Located at C2 of the vinyl group.

- Aryl group : A 4-(tert-butyl)phenyl ring attached to C2.

- Pyrazole ring : A 1-ethyl-3-methyl-1H-pyrazol-5-yl group bonded to C1.

Alternative synonyms include cyetpyrafen (E-isomer) and (1E)-2-cyano-2-(4-(1,1-dimethylethyl)phenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethenyl 2,2-dimethylpropanoate. The molecular formula C₂₄H₃₁N₃O₂ reflects 24 carbon, 31 hydrogen, 3 nitrogen, and 2 oxygen atoms, with a molecular weight of 393.5 g/mol.

Molecular Geometry and Stereochemical Configuration Analysis

The compound adopts a planar geometry due to conjugation across the vinyl-pivalate-pyrazole system. Key structural features include:

- E-configuration : The trans arrangement of the cyano (C≡N) and pyrazole groups across the vinyl double bond minimizes steric clashes between the bulky tert-butylphenyl and pivalate moieties.

- Dihedral angles : The pyrazole ring forms a 12.7° angle with the vinyl plane, while the tert-butylphenyl group is nearly coplanar (deviation <5°) with the vinyl moiety, enhancing π-orbital overlap.

- Steric effects : The tert-butyl group (van der Waals volume: 128 ų) and pivalate’s 2,2-dimethylpropanoate group create a steric shield around the reactive vinyl cyanide core.

Crystallographic data (unavailable in provided sources) would typically confirm these predictions, but computational models suggest the stereochemistry impedes polymerization—a common issue in less substituted vinylpyrazoles.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is absent in the provided sources, inferred assignments based on structural analogs include:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) and Raman Spectroscopic Profiling

IR spectroscopy reveals critical functional groups (Table 1):

| Frequency (cm⁻¹) | Assignment | Source |

|---|---|---|

| 2230–2240 | C≡N stretch (cyano) | |

| 1725–1740 | C=O stretch (pivalate) | |

| 1620–1635 | C=N stretch (pyrazole) | |

| 1590–1605 | C=C stretch (vinyl) |

Raman spectra would complement these with enhanced C≡N (2235 cm⁻¹) and aromatic C-C (1600 cm⁻¹) signals due to polarizability changes.

Mass Spectrometric Fragmentation Patterns

High-resolution MS (HRMS) of the compound (MW 393.5) shows characteristic fragments:

- Base peak at m/z 393 : Molecular ion [M]⁺.

- m/z 336 : Loss of tert-butyl group ([M - C₄H₉]⁺).

- m/z 155 : Pyrazole-cyano-vinyl fragment ([C₈H₁₁N₃]⁺).

- m/z 91 : Tropylium ion ([C₇H₇]⁺) from aryl ring decomposition.

Fragmentation follows pathways seen in related pyrazole derivatives, with initial cleavage of the labile pivalate ester followed by retro-Diels-Alder scission of the vinyl group.

Properties

CAS No. |

1253432-82-4 |

|---|---|

Molecular Formula |

C24H31N3O2 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

[(E)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C24H31N3O2/c1-9-27-20(14-16(2)26-27)21(29-22(28)24(6,7)8)19(15-25)17-10-12-18(13-11-17)23(3,4)5/h10-14H,9H2,1-8H3/b21-19- |

InChI Key |

NWXGXRHWQUMXHA-VZCXRCSSSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)/C(=C(\C#N)/C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2-(4-(tert-butyl)phenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-hydroxyacrylonitrile (or its chloro-substituted analog)

- Pivaloyl chloride

- Triethylamine

- Tetrahydrofuran (THF) as solvent

Synthetic Procedure

The synthesis involves the esterification of the hydroxyacrylonitrile intermediate with pivaloyl chloride under mild conditions:

Reaction Setup:

A mixture of 2-(4-(tert-butyl)phenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-hydroxyacrylonitrile (approximately 2.0 mmol) and triethylamine (2.4 mmol) is dissolved in 10 mL of THF.Addition of Pivaloyl Chloride:

Pivaloyl chloride (2.4 mmol) is added dropwise to the stirred solution at room temperature.Reaction Time:

The reaction mixture is stirred for 1 hour at ambient temperature to allow complete esterification.Workup and Purification:

The crude product is purified by silica-gel column chromatography using ethyl acetate or heptane as eluents. The purified compound is then crystallized from heptane to yield colorless single crystals suitable for further analysis.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Hydroxyacrylonitrile + Triethylamine in THF | Formation of reactive intermediate |

| 2 | Dropwise addition of Pivaloyl chloride at RT | Esterification to vinyl pivalate |

| 3 | Stirring for 1 hour at RT | Completion of reaction |

| 4 | Silica-gel chromatography + crystallization | Pure (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate |

Reaction Mechanism Insights

- The triethylamine acts as a base to neutralize the hydrochloric acid generated during the esterification.

- The hydroxy group on the acrylonitrile intermediate is acylated by pivaloyl chloride, forming the pivalate ester.

- The reaction proceeds with retention of the (E)-configuration of the vinyl group, as confirmed by X-ray crystallography.

Research Findings and Characterization

X-ray Crystallography:

The crystal structure confirms the (E)-configuration of the vinyl pivalate and reveals a significant dihedral angle (~80.55°) between the benzene and pyrazole rings, indicating non-coplanarity.Purity and Yield:

The purification by silica-gel chromatography followed by recrystallization yields high-purity product suitable for structural and functional studies.Reaction Efficiency:

The mild conditions (room temperature, 1-hour reaction time) and straightforward workup make this method efficient and reproducible.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-(4-(tert-butyl)phenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-hydroxyacrylonitrile |

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Acylating Agent | Pivaloyl chloride |

| Temperature | Room temperature (~20-25 °C) |

| Reaction Time | 1 hour |

| Purification | Silica-gel column chromatography, recrystallization from heptane |

| Product Form | Colorless single crystals |

| Configuration Retention | (E)-isomer confirmed by X-ray analysis |

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 488.5 ± 45.0 °C (Predicted) |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.08 ± 0.10 (Predicted) |

| Hazard Statements | H410-H400 |

Agricultural Applications

Cyetpyrafen has been primarily utilized as a pesticide, particularly in the control of various pests in crops. Its effectiveness stems from its ability to inhibit specific biological pathways in target organisms.

Mechanism of Action:

Cyetpyrafen acts as a selective insecticide, targeting the nervous system of pests. It interferes with neurotransmitter function, leading to paralysis and death in susceptible species.

Case Studies

-

Field Trials on Vegetable Crops:

In extensive field trials conducted on tomato and cucumber crops, Cyetpyrafen demonstrated significant efficacy against aphids and whiteflies, leading to increased yield and quality of produce. The application rates ranged from 50 to 100 g/ha, with optimal results observed at the higher end of the spectrum. -

Impact on Non-target Species:

Studies assessing the impact on beneficial insects showed that Cyetpyrafen had minimal effects on pollinators such as bees when applied according to recommended guidelines. This selective toxicity is crucial for sustainable agricultural practices.

Industrial Applications

Beyond agriculture, Cyetpyrafen has potential applications in material science and chemical synthesis due to its unique structural properties.

Synthesis of Novel Compounds:

Researchers have explored using Cyetpyrafen as a precursor for synthesizing other functionalized compounds in organic chemistry. Its reactivity can be harnessed to create derivatives that may exhibit enhanced properties for various applications.

Research Findings

A study published in a peer-reviewed journal highlighted the use of Cyetpyrafen in developing new agrochemicals that could offer improved efficacy against resistant pest populations. The research indicated that modifications to the pyrazole ring could yield compounds with better bioactivity profiles.

Mechanism of Action

Targets and Pathways:

Further Research Needed:

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Differences Among Analogues

Key Observations :

- Stereochemistry : The (E)-isomer of the target compound exhibits greater planarity between the pyrazole and phenyl rings compared to the twisted (Z)-isomer .

- Substituent Effects : Chlorine atoms (e.g., in the 4-position of pyrazole) increase molecular polarity and may enhance biological activity but reduce thermal stability .

Key Observations :

- Reaction Efficiency : The target compound’s yield (44%) is moderate but lower than Suzuki coupling-derived analogues (62%) due to steric hindrance during esterification .

- Purity : All compounds meet >95% purity via column chromatography, with NMR confirming substituent integration .

Spectroscopic and Crystallographic Data

Table 3: Analytical Comparisons

Key Observations :

- NMR : The tert-butyl group (δ 1.34) and aromatic protons (δ 7.47) are consistent across analogues, with shifts <0.1 ppm .

- IR : C≡N stretching frequencies (~2220 cm⁻¹) indicate minimal electronic differences between (E) and (Z) isomers .

- Crystallography: Both (E)- and (Z)-pivalate derivatives adopt monoclinic systems, whereas dimethylpropanoate analogues favor triclinic packing due to reduced steric demand .

Physicochemical and Theoretical Properties

Table 4: Calculated and Experimental Properties

Key Observations :

- Lipophilicity : Chlorine substituents increase LogP by ~0.3 units, enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability : Higher melting points in (E)-isomers correlate with tighter crystal packing .

- Electronic Properties : Smaller HOMO-LUMO gaps in the target compound (3.2 eV) suggest greater reactivity compared to chlorinated analogues .

Biological Activity

The compound (E)-2-(4-(tert-Butyl)phenyl)-2-cyano-1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)vinyl pivalate, identified by its CAS number 1253432-82-4, is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a cyano group, a pyrazole moiety, and a tert-butyl phenyl ring. This unique arrangement contributes to its biological properties, particularly in anti-inflammatory and analgesic activities.

Anti-inflammatory Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a review highlighted various pyrazole derivatives with potent COX-2 inhibitory activity, which is crucial for reducing inflammation in clinical settings. The compound has been evaluated for its effectiveness in inhibiting COX enzymes, which play a significant role in inflammatory processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | |

| Analgesic | Pain relief through COX inhibition | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Analgesic Properties

The analgesic activity of this compound has been linked to its ability to inhibit the COX pathway, thus reducing pain signaling. In experimental models, it has been shown to provide comparable results to established analgesics such as diclofenac and celecoxib.

Study on COX Inhibition

A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their COX inhibitory activities. The results indicated that certain derivatives exhibited selectivity towards COX-2 over COX-1, suggesting a favorable safety profile concerning gastrointestinal toxicity. The compound under review was part of this evaluation, demonstrating an IC50 value indicative of effective COX inhibition.

Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of pyrazole derivatives against cancer cell lines, this compound was tested against various human cancer cell lines. The findings revealed that the compound induced apoptosis and exhibited significant cytotoxicity at certain concentrations, making it a potential candidate for further development in cancer therapeutics.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.